molecular formula C36H45ClN2O8 B1242114 Cryptophycin 52

Cryptophycin 52

Cat. No. B1242114
M. Wt: 669.2 g/mol
InChI Key: LSXOBYNBRKOTIQ-RQUBOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 52 is a member of the cryptophycin family of antitumor agents that binds to microtubules, inducing growth arrest and apoptosis in solid tumors. (NCI)

Scientific Research Applications

Targeted Drug Delivery in Cancer Treatment

Cryptophycin 52 has been investigated for its potential in targeted drug delivery for cancer treatment. Studies have focused on conjugating cryptophycin to targeting molecules like the cyclopeptide c(RGDfK) to enhance its specificity to cancer cells. These conjugates displayed potent antiproliferative effects in melanoma cell lines and showed improved metabolic stability compared to the parent compound (Borbély et al., 2019).

Synthesis and Evaluation of Analogues

Research has been conducted on synthesizing and evaluating Cryptophycin 52 analogues. Efforts to increase its potency and water solubility have led to the development of variants with modifications to its molecular structure. These analogues have shown promising potency in leukemia cell lines and in vivo against pancreatic adenocarcinoma (Al-awar et al., 2003).

Mechanism of Action and Antitumor Efficacy

Cryptophycin 52 acts as a potent antitubulin drug, disrupting microtubule dynamics, which is crucial in cancer cell division. This action leads to apoptosis in cancer cells. Cryptophycin 52 maintains activity against cells resistant to other drugs like Taxol and Adriamycin. It has been evaluated in various cancer types, including non-small cell lung cancer and breast carcinoma (Shih & Teicher, 2001).

Effect on Microtubule Assembly and Tubulin Interaction

Studies have shown that Cryptophycin 52 binds to tubulin at high affinity, inducing a conformational change in the tubulin and disrupting microtubule assembly. This interaction is key to its antitumor activity and offers insights into its mechanism of action (Panda et al., 2000).

Development of Cryptophycin Analogues for Improved Efficacy

Research efforts have focused on developing Cryptophycin 52 analogues with enhanced efficacy and reduced toxicity. These efforts include modifying the molecular structure to improve stability and antitumor activity, making them more suitable for clinical use (Ghosh & Swanson, 2003).

Potential as Payloads for Antibody-Drug Conjugates

Cryptophycin 52 has been explored as a payload for antibody-drug conjugates (ADCs), combining its potent cytotoxicity with targeted delivery mechanisms. This approach aims to enhance its therapeutic index and reduce systemic toxicity, making it a promising candidate for cancer therapy (Brun Marie-Priscille et al., 2016).

properties

Product Name

Cryptophycin 52

Molecular Formula

C36H45ClN2O8

Molecular Weight

669.2 g/mol

IUPAC Name

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1

InChI Key

LSXOBYNBRKOTIQ-RQUBOUMQSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

synonyms

cryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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